Spiro[3.5]nonan-7-amine
Description
Overview of Spirocyclic Systems in Organic Chemistry and their Architectural Significance
Spiro compounds are a unique class of bicyclic organic molecules where two rings are connected by a single, common atom known as the spiro atom. wikipedia.org This structural feature distinguishes them from fused ring systems, which share two adjacent atoms, and bridged systems, which share two non-adjacent atoms. The spiro atom is a quaternary carbon in carbocyclic structures, creating a rigid, three-dimensional molecular architecture. wikipedia.orgresearchgate.net
The architectural significance of spirocyclic systems lies in their inherent three-dimensionality and conformational rigidity. researchgate.net Unlike flat, aromatic compounds, the fixed spatial arrangement of spirocycles allows for precise orientation of functional groups into three-dimensional space. nih.gov This characteristic is highly advantageous in drug discovery, where the interaction between a molecule and a biological target, such as an enzyme or receptor, is critically dependent on shape and stereochemistry. researchgate.net Consequently, spirocyclic motifs are often referred to as "privileged structures," as they can enhance the pharmacokinetic properties of drug candidates and improve binding affinity and selectivity. researchgate.net Furthermore, these scaffolds are omnipresent in a diverse range of natural products known for their potent biological activities, including anticancer, antifungal, and antiviral properties. mdpi.combeilstein-journals.orgnih.gov
Historical Context and Evolution of Spiro[3.5]nonane Chemistry
The systematic study of spiro compounds began with the pioneering work of Adolf von Baeyer in 1900, who first identified and named this class of molecules. qmul.ac.uk This foundational discovery opened a new chapter in understanding three-dimensional molecular structures. Specific research into the spiro[3.5]nonane framework followed decades later, with an early report on the parent hydrocarbon, Spiro[3.5]nonane, appearing in the Journal of the American Chemical Society in 1953. acs.org
Academic Research Focus on Spiro[3.5]nonan-7-amine and its Functionalized Derivatives
In contemporary research, this compound is primarily valued as a versatile building block for the synthesis of more complex molecules, particularly within the realms of medicinal and materials chemistry. chemscene.comsynchem.de Its utility stems from the rigid spiro[3.5]nonane scaffold, which serves as a three-dimensional anchor to orient the amine functional group and any subsequent modifications into defined regions of chemical space. nih.gov The compound is typically handled as its hydrochloride salt to improve stability and solubility. chemscene.com
| Identifier | Value |
|---|---|
| CAS Number | 1956326-79-6 |
| Molecular Formula | C9H18ClN |
| Molecular Weight | 175.70 g/mol |
Academic focus has largely been on creating and investigating functionalized derivatives of the spiro[3.5]nonane core to explore their potential applications. The ketone precursor, Spiro[3.5]nonan-7-one, is a key intermediate that can be converted to the target amine via reductive amination or used to generate other derivatives. vulcanchem.com Research has shown that modifying the spiro[3.5]nonane skeleton, for instance by introducing heteroatoms or other functional groups, can lead to compounds with a wide range of potential biological activities. These investigations are crucial for structure-activity relationship (SAR) studies, which aim to identify how specific structural features influence a molecule's biological effect. vulcanchem.com
| Derivative Type | Example Application/Research Area | Reference |
|---|---|---|
| Spiro[3.5]nonan-7-one | Intermediate for synthesis; evaluation for antiviral (anti-HIV) activity. | |
| 7-Azaspiro[3.5]nonanes | Scaffolds for potential anticonvulsant agents. | smolecule.com |
| 6-Azaspiro[3.5]nonan-9-one | Building blocks for CNS therapeutics. | vulcanchem.com |
| 1-Thiaspiro[3.5]nonan-7-one | Precursors for quinolone conjugates with antimicrobial activity. | vulcanchem.com |
| 2-Azaspiro[3.5]nonan-7-ol | Modulation of neurotransmitter systems; potential antiviral activity. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[3.5]nonan-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-2-6-9(7-3-8)4-1-5-9/h8H,1-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOBOBRKJJPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704683 | |
| Record name | Spiro[3.5]nonan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232433-32-7 | |
| Record name | Spiro[3.5]nonan-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10704683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Spiro 3.5 Nonan 7 Amine and Analogous Spiro 3.5 Nonane Frameworks
Foundational Synthetic Strategies for Spiro[3.5]nonane Derivatives
The construction of the spiro[3.5]nonane core has been approached through several foundational strategies. These methods often involve either the sequential building of the cyclic systems through linear steps or the direct formation of the spirocyclic structure via cyclization reactions.
Multi-step linear syntheses are a common approach to building the spiro[3.5]nonane framework, often involving the preparation of a functionalized cyclohexane (B81311) precursor followed by the construction of the cyclobutane (B1203170) ring, or vice versa. A classic strategy involves the synthesis of spiro[3.5]nonane-diones, which can serve as versatile intermediates for further functionalization, including the introduction of an amine group.
One patented method for preparing spiro[3.5]nonane-6,8-dione involves a multi-step sequence starting from cyclobutylidene carboxylic acid alkyl ester and diethyl 1,3-acetonedicarboxylate. google.com This process includes a cyclization step followed by hydrolysis and decarboxylation to yield the target dione. google.com Similarly, spiro[3.5]nonane-1,3-dione can be synthesized from cyclohexanecarboxylic acid chloride in a two-step process involving reaction with triethylamine (B128534) followed by treatment with hydrochloric acid. chemicalbook.com These diones are valuable precursors that can be converted to the corresponding amines through reductive amination or other functional group interconversions.
Historical approaches to other spiro[3.5]nonane derivatives have also relied on multi-step pathways. For instance, the synthesis of spiro[3.5]nonane-7-carbaldehyde, a related functionalized derivative, has been achieved by first preparing spirocarboxylic acids, which are then converted to the aldehyde. These routes, however, can be limited by low yields and the need for harsh reaction conditions.
Table 1: Example of a Multi-Step Synthesis for Spiro[3.5]nonane-6,8-dione
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product | Reference |
| 1. Cyclization | Cyclobutylidene carboxylic acid ethyl ester, Diethyl 1,3-acetonedicarboxylate | Base | 6,8-dioxo-spiro[3.5]nonane-5,7-dicarboxylic acid diethyl ester | google.com |
| 2. Hydrolysis & Decarboxylation | 6,8-dioxo-spiro[3.5]nonane-5,7-dicarboxylic acid diethyl ester | Acid or Base, Heat | Spiro[3.5]nonane-6,8-dione | google.comresearchgate.net |
Cyclization reactions are central to the efficient synthesis of spirocyclic systems, offering a more direct route to the target framework compared to linear sequences. These reactions can be broadly categorized into intramolecular approaches, where a single molecule containing both the nucleophile and electrophile cyclizes, and spiroannulation techniques, which involve the formation of the spirocyclic system in a concerted or stepwise annulation process.
Intramolecular reactions benefit from a high effective concentration of the reacting groups, which often leads to faster reaction rates compared to their intermolecular counterparts, particularly for the formation of 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com In the synthesis of aminospirocycles, an intramolecular cyclization typically involves a nucleophilic amine attacking an electrophilic center within the same molecule to form a heterocyclic ring.
The synthesis of 2-azaspiro[3.5]nonane, a structural isomer of the core of Spiro[3.5]nonan-7-amine, provides a relevant example. Its synthesis can be achieved via a multi-step process where the key step is an intramolecular cyclization. This involves preparing a cyclohexane derivative bearing a side chain with a leaving group and a protected amine. Deprotection and subsequent intramolecular nucleophilic substitution lead to the formation of the azetidine (B1206935) ring, completing the spirocyclic system. The efficiency of such cyclizations is highly dependent on factors like ring strain in the transition state and the length of the tether connecting the reacting groups. wikipedia.org For instance, the formation of 3- and 4-membered rings often proceeds slower due to significant angle strain. wikipedia.org
Spiroannulation refers to a set of methods where a new ring is formed and attached to a pre-existing ring at a single spiro atom. Modern catalytic methods have emerged as powerful tools for spiroannulation, enabling the construction of complex azaspirocycles with high efficiency and selectivity.
Transition metal-catalyzed C-H activation and annulation is a prominent strategy. For example, Rh(III)-catalyzed tandem C-H activation/[3+2]-annulation reactions have been developed to access spiro-[indene-proline] derivatives, demonstrating the potential of using a directing group within the substrate to guide the spiroannulation process. bohrium.com Similarly, Ru(II)-catalyzed C-H activation has been identified as a powerful tool for spiroannulation. smolecule.com These methods often proceed under mild conditions and offer a high degree of atom economy.
Phase-transfer catalysis (PTC) represents another effective technique for constructing azaspiro rings. smolecule.com This method is particularly useful for reactions involving a water-soluble reactant and an organic-soluble reactant, facilitating the transfer of one reactant across the phase boundary to react with the other. Chiral phase-transfer catalysts have been employed to achieve asymmetric synthesis of spiro intermediates with high enantioselectivity. smolecule.com
Table 2: Advanced Spiroannulation Techniques for Azaspirocycle Synthesis
| Technique | Catalyst/System | Key Features | Application Example | Reference |
| C-H Activation/Annulation | Cp*Rh(III) complexes | Directing-group assisted, tandem reaction | Synthesis of CF3-containing spiro-[indene-proline] derivatives | bohrium.com |
| C-H Activation/Spiroannulation | Ru(II) catalysts | Powerful tool for spiroannulation | Construction of azaspiro[3.5]nonane scaffold | smolecule.com |
| Phase-Transfer Catalysis (PTC) | Chiral Chinchonidine-derived catalysts | Asymmetric synthesis, high enantioselectivity | Enantioselective alkylation to form spiro intermediates | smolecule.com |
Key Cyclization Reactions for Spiro[3.5]nonane Ring Construction
Advanced and Mechanistic-Driven Syntheses of this compound Precursors and Analogs
Beyond foundational methods, advanced synthetic strategies driven by a deeper mechanistic understanding have been developed. These include oxidative reactions that can efficiently forge the heterocyclic rings found in many spirocyclic amine analogs.
Oxidative cyclization is a powerful method for constructing heterocyclic rings, including those found in azaspiro[3.5]nonane systems. These reactions involve the oxidation of a precursor molecule, which triggers a cyclization event.
A notable example is the synthesis of the 2-oxa-7-azaspiro[3.5]nonane system, an analog of this compound. In this synthesis, an o-cycloalkylaminoacetanilide is subjected to oxidative cyclization using Oxone® (potassium peroxymonosulfate) in formic acid. researchgate.netnih.gov This reaction successfully yields a spirocyclic oxetane-fused benzimidazole, demonstrating the utility of oxidative methods in building complex spiro frameworks. nih.gov The reaction proceeds by activating the substrate towards cyclization through oxidation. While this specific example leads to a more complex fused system, the core principle of using an oxidant to trigger the formation of an azaspirocycle is a key advanced strategy. Transition metal catalysts can also mediate oxidative cyclizations, offering an alternative to reagents like Oxone®. smolecule.com
Table 3: Oxidative Cyclization for an Azaspiro[3.5]nonane Analog
| Precursor | Oxidizing Agent | Solvent | Product | Key Feature | Reference |
| o-cycloalkylaminoacetanilide (with 2-oxa-7-azaspiro[3.5]nonane substituent) | Oxone® | Formic Acid | Spirocyclic oxetane (B1205548) fused benzimidazole | Formation of a new ring via oxidation-induced cyclization | researchgate.netnih.gov |
Oxidative Cyclization Reactions
Oxone-Mediated Ring Closure Protocols for Spiro-Fused Heterocycles
Oxone, a stable and versatile oxidant composed primarily of potassium peroxymonosulfate (B1194676) (KHSO₅), has emerged as a powerful reagent in the synthesis of heterocyclic compounds. nih.govmdpi.com Its application in mediating ring closures to form spiro-fused systems is particularly noteworthy for its efficiency and environmentally friendly profile. nih.gov This methodology is often employed in the final steps of a synthetic sequence to construct fused heterocyclic rings, such as benzimidazoles or imidazobenzimidazoles, onto a spiro scaffold. arkat-usa.orgnih.govresearchgate.net
A key example involves the oxidative cyclization of ortho-substituted anilines or anilides where the substituent is a spirocyclic amine, such as 2-oxa-7-azaspiro[3.5]nonane. arkat-usa.orgnih.gov The reaction typically proceeds in an acidic medium, like formic or acetic acid, where Oxone facilitates the intramolecular C-N bond formation. arkat-usa.orgnih.govresearchgate.net For instance, spirocyclic oxetane-fused benzimidazoles have been successfully synthesized from o-cycloalkylaminoacetanilides using Oxone in formic acid. nih.gov Similarly, the synthesis of spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole and its [5,4-f] isomer has been achieved through an Oxone-mediated oxidative cyclization of the corresponding diamine-derived anilides in acetic acid. arkat-usa.orgresearchgate.net In these cases, prior acylation of the amine is often necessary for the reaction to proceed effectively. arkat-usa.orgresearchgate.net
The general protocol involves stirring the anilide precursor with multiple equivalents of Oxone in an acidic solvent at a moderately elevated temperature. arkat-usa.orgnih.gov The reaction's success highlights Oxone's utility in complex heterocyclic constructions under relatively mild conditions.
Table 1: Examples of Oxone-Mediated Spiro-Heterocycle Synthesis
| Starting Material Precursor | Spiro Moiety | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|---|
| N-[5-bromo-2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)phenyl]acetamide | 2-Oxa-7-azaspiro[3.5]nonane | Oxone®, Formic Acid, 40 °C | Spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] | nih.gov |
| N,N'-(2,5-dinitro-1,4-phenylene)bis(2-oxa-7-azaspiro[3.5]nonane) derivative | 2-Oxa-7-azaspiro[3.5]nonane | H₂, Pd-C; Ac₂O, AcOH; Oxone, AcOH, 40 °C | Spirocyclic oxetane ring-fused imidazo[4,5-f]benzimidazole | arkat-usa.org |
Application of Hypervalent Iodine Reagents in Spirolactamization
Hypervalent iodine reagents have become indispensable tools in modern organic synthesis due to their low toxicity and mild reaction conditions, serving as effective alternatives to heavy metal oxidants. beilstein-journals.orgnih.gov They are particularly effective in oxidative dearomatization reactions to construct spirocyclic systems, most notably spirolactams. beilstein-journals.orgclockss.org Reagents such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are commonly used stoichiometrically to induce the cyclization of phenolic derivatives. beilstein-journals.orgnih.gov
The synthesis of spirolactams using this method often involves the intramolecular oxidative cyclization of N-acyltyramines or related phenol (B47542) amides. clockss.orgacs.org For example, treating phenol ether amides with a heterocyclic dinuclear-type hypervalent iodine compound in a mixture of trifluoroethanol and dichloromethane (B109758) can yield spirolactam products in high yields. clockss.org The reactivity of these reagents can be finely tuned, and they have been shown to be highly effective for creating four- to six-membered spirocyclic lactams. clockss.org
A significant advancement in this area is the development of catalytic systems. beilstein-journals.orgnih.gov In these protocols, a catalytic amount of an iodoarene precursor is used in conjunction with a terminal oxidant, such as m-chloroperbenzoic acid (mCPBA) or Oxone, which generates the active iodine(III) species in situ. beilstein-journals.orgnih.govrsc.org This catalytic approach enhances the sustainability of the process. For instance, the spirocyclization of functionalized amides to spirolactams has been achieved using 10 mol% of iodotoluene as a precatalyst with mCPBA as the terminal oxidant. beilstein-journals.org
Table 2: Selected Hypervalent Iodine-Mediated Spirolactamization Reactions
| Substrate | Iodine Reagent/System | Solvent | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| Phenol Amide (2a) | Heterocyclic Hypervalent Iodine Dimer (1) | Trifluoroethanol/CH₂Cl₂ | Spirolactam (3a) | 98% | clockss.org |
| para-Substituted Amide (58) | Bis(iodoarene) (25) / mCPBA | Trifluoroethanol (TFE) | Spirolactam (59) | 92% | beilstein-journals.orgnih.gov |
| Functionalized Amide (76) | 10 mol% Iodotoluene (33) / mCPBA | Trifluoroethanol (TFE) | Spirocyclic System (77) | High | beilstein-journals.org |
Cycloaddition Chemistry in Spiro[3.5]nonane Scaffold Assembly
Cycloaddition reactions provide a powerful and convergent strategy for the rapid assembly of cyclic and spirocyclic frameworks. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.
[2+2]-Cyclocondensation for Azaspiro[3.5]nonane Derivatives (e.g., β-Lactams)
The Staudinger [2+2] ketene-imine cycloaddition is a classic and effective method for the synthesis of β-lactams (azetidin-2-ones). researchgate.netutrgv.edu This reaction is highly valuable for constructing spiro-β-lactams, which are important scaffolds in medicinal chemistry. researchgate.netutrgv.edufrontiersin.org The synthesis involves the reaction of a ketene (B1206846), often generated in situ, with an imine to form the four-membered β-lactam ring.
To create spiro-β-lactams with an azaspiro[3.5]nonane core, a cyclic imine or a ketene derived from a cyclic precursor is required. For instance, the reaction of a ketene with an imine derived from cyclohexanone (B45756) would lead to a spiro[azetidine-4,1'-cyclohexane] framework. The stereochemical outcome of the Staudinger reaction, yielding either cis or trans β-lactams, can often be controlled by the choice of reactants and reaction conditions. nih.gov For example, polyaromatic imines reacting with various acid chlorides in the presence of triethylamine have been shown to produce exclusively trans-β-lactams. nih.gov The synthesis of spiro-β-lactams has been achieved via the [2+2] cycloaddition of cyclic ketenes with imines, where the diastereoselectivity depends on the electronic nature of the substituents on the imine nitrogen. nih.gov
Michael Addition-Initiated Spirocyclization Pathways
Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. When followed by an intramolecular cyclization (e.g., an aldol (B89426) or Claisen condensation), it provides a powerful pathway to cyclic and spirocyclic systems. researchgate.netacs.org
The synthesis of spiro[3.5]nonane-6,8-dione, a key intermediate, can be accomplished via a tandem Michael addition and Dieckmann cyclization. acs.org A general route involves the reaction of diethyl acetonedicarboxylate with an appropriate acrylate, followed by cyclization and subsequent decarboxylation. researchgate.net For example, the reaction of cyclobutylideneacetic acid ethyl ester with diethyl acetonedicarboxylate in the presence of a base like sodium ethoxide leads to a cyclized intermediate which, after hydrolysis and decarboxylation, yields spiro[3.5]nonane-6,8-dione. google.com
This strategy has also been applied to the synthesis of spirocyclic piperidine-pyrrolidine (2,8-diazaspiro[4.5]decane) systems, which are analogous in principle. acs.org The synthesis involves a 1,4-addition of nitroalkanes, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the spiropyrrolidine ring. acs.org
Nucleophilic Aromatic Substitution (SNAr) for Spiro[3.5]nonane Functionalization
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism, involving a temporary loss of aromaticity to form a stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov
In the context of spiro[3.5]nonane synthesis, SNAr reactions are particularly useful for attaching the spirocyclic amine moiety to an aromatic or heteroaromatic system. This is often a key step in building precursors for subsequent cyclization reactions. For example, the synthesis of spirocyclic oxetane-fused benzimidazoles and imidazobenzimidazoles utilizes 2-oxa-7-azaspiro[3.5]nonane as the nucleophile. arkat-usa.orgnih.gov
The synthesis typically begins with the SNAr of the spirocyclic amine onto an electron-deficient aromatic ring, such as 1,5-difluoro-2,4-dinitrobenzene (B51812) or 1,4-dibromo-2-nitrobenzene. arkat-usa.orgnih.govmdpi.com The reaction displaces a halide leaving group, forging a C-N bond between the spirocycle and the aromatic ring. These reactions are often carried out in polar aprotic solvents like DMF in the presence of a base such as potassium carbonate to neutralize the generated acid. nih.gov The resulting functionalized aromatic compound can then undergo further transformations, like reduction of nitro groups followed by oxidative cyclization, to build the final fused heterocyclic spiro system. arkat-usa.org
Green Chemistry and Process Intensification in this compound Synthesis
In recent years, the principles of green chemistry and process intensification have been increasingly applied to the synthesis of complex molecules like spirocycles. These approaches aim to develop more cost-effective, energy-efficient, and environmentally benign synthetic methods. mdpi.com
High-Speed Ball Milling (HSBM) Techniques
Mechanochemistry, particularly high-speed ball milling (HSBM), has gained attention as a powerful tool in organic synthesis. mdpi.comresearchgate.net This solvent-free or minimal-solvent technique conveys mechanical energy into a milling jar, where solid reactants are combined, leading to accelerated reaction rates and high efficiency. mdpi.comrsc.org
HSBM has been successfully employed in the synthesis of various spiro compounds, such as spirooxindole and spiroisoxazolone derivatives. mdpi.comrsc.org For instance, a study on the synthesis of spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives demonstrated the effectiveness of HSBM as an ecologically sound method. mdpi.com The technique avoids the use of large quantities of toxic solvents, which require energy-intensive purification and disposal processes. mdpi.com Another report described a chemodivergent and diastereoselective synthesis of cyclopentenyl spiroisoxazolones under ball-milling conditions, highlighting features like mild reaction conditions, minimal solvent usage, and scalability. rsc.org These examples showcase the potential of HSBM for the synthesis of the this compound framework, offering a greener alternative to traditional solution-phase chemistry.
Microwave Irradiation (MW) Enhanced Synthetic Protocols
Microwave-assisted organic synthesis has become a well-established method for accelerating reaction rates and improving yields in the construction of complex molecular architectures. rsc.org This technique has been widely applied to the synthesis of spiro heterocycles. rsc.orgnih.gov The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.gov
Numerous studies have reported the successful synthesis of diverse spiro compounds using microwave technology. For example, novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives have been synthesized efficiently using microwave irradiation. nih.gov In one case, the synthesis of spiro[isoquinoline-4,3′- nih.govmdpi.comCurrent time information in Bangalore, IN.triazolidine]-1,3(2H)-dione derivatives saw a significant increase in yield from 60% under conventional heating to 94% with microwave assistance. nih.gov Similarly, microwave-assisted methods have been developed for the one-pot synthesis of spiro[indole-thiazolidinone] derivatives in high yields. tsijournals.com These findings underscore the potential of microwave-enhanced protocols for the rapid and efficient synthesis of the this compound core structure.
Continuous Flow (CF) Chemistry Approaches for Scalable Production
Continuous flow (CF) chemistry offers significant advantages for the scalable production of chemical compounds, including improved safety, efficiency, and consistency. nih.govwhiterose.ac.uk In a flow system, reagents are continuously pumped through a reactor, which can allow for better control over reaction parameters like temperature and mixing, and more efficient irradiation in photochemical reactions due to a larger surface-area-to-volume ratio. whiterose.ac.uk
| Technique | Spirocycle Type | Key Advantages | Reference |
|---|---|---|---|
| High-Speed Ball Milling (HSBM) | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-diones, Spiroisoxazolones | Solvent-free/minimal solvent, high efficiency, cost-effective, environmentally benign. mdpi.comrsc.org | mdpi.comrsc.org |
| Microwave Irradiation (MW) | Spiroisoquinolines, Spiro[indole-thiazolidines] | Reduced reaction times, improved yields, fewer environmental effects. rsc.orgnih.govtsijournals.com | rsc.orgnih.govtsijournals.com |
| Continuous Flow (CF) | β-Spirocyclic Pyrrolidines, Spiroquinazolinones | Scalability, improved safety, efficient irradiation (photochemistry), better process control. acs.orgmdpi.com | acs.orgmdpi.com |
Stereoselective Synthesis of this compound and Chiral Derivatives
The rigid, three-dimensional nature of spirocycles makes them highly attractive scaffolds in medicinal chemistry and materials science. rsc.org Consequently, the development of methods for their stereoselective synthesis is a critical and challenging area of organic chemistry. rsc.org
Strategies for Enantioselective Induction in Spirocyclization
Achieving enantioselectivity in the synthesis of spiro compounds, including chiral derivatives related to this compound, has been a major focus of research. rsc.org Various catalytic asymmetric methodologies have been developed to construct these structurally complex molecules with high levels of stereocontrol.
One prominent strategy is asymmetric phase-transfer catalysis. A recent study reported the highly enantioselective synthesis of spiro-3,2′-azetidine oxindoles using a novel chiral cation phase-transfer catalyst. acs.org This method achieves enantiomeric ratios of up to 2:98 through intramolecular C-C bond formation. acs.org Control experiments suggest that the asymmetric induction occurs via the activation of a chloride leaving group by the chiral catalyst at the reaction interface. acs.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of spirocycles. rsc.org For instance, the synthesis of highly functionalized chiral spirocyclopentyl p-dienones has been achieved with palladium catalysis. mdpi.com Another approach involves the synergistic use of photocatalysis and organic phosphoric acid catalysis for the diastereoselective [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com
Furthermore, the Staudinger reaction (ketene-imine cycloaddition) has shown great versatility in accessing diversely functionalized spiro-β-lactams, which are important precursors for various biologically active compounds. researchgate.net While a direct enantioselective synthesis for this compound is not extensively documented, these varied catalytic strategies provide a powerful toolkit for chemists to approach the synthesis of its chiral derivatives.
| Strategy | Catalyst/Reagent | Product Type | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Phase-Transfer Catalysis | Novel SF₅-containing chiral cation catalyst | Spirocyclic Azetidine Oxindoles | High enantioselectivity (up to 2:98 er). acs.org | acs.org |
| Cooperative Catalysis | Photocatalyst and Chiral Phosphoric Acid | 2-Amino-spiro[4.5]decane-6-ones | High diastereoselectivity (up to 99:1 dr). mdpi.com | mdpi.com |
| Organometallic Catalysis | Palladium Catalyst | Chiral Spirocyclopentyl p-Dienones | Enantioselective synthesis of functionalized spirocycles. mdpi.com | mdpi.com |
| Ketene-Imine Cycloaddition | Chiral Auxiliaries/Catalysts | Spiro-β-lactams | Versatile access to stereoselective spiro-β-lactams. researchgate.net | researchgate.net |
Development and Application of Chiral Catalysts and Ligands in Asymmetric Synthesis
The asymmetric synthesis of spiro[3.5]nonane derivatives, including precursors to this compound, has been advanced through the use of chiral catalysts and auxiliaries that can effectively control the stereochemistry at the spirocyclic center and other stereogenic centers. Research in this area has led to the development of highly enantioselective synthetic routes.
A notable strategy involves the asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones, which are direct precursors to chiral spiro[3.5]nonane amines. One such approach focuses on the enantioselective synthesis of (+)-SCH 54016, a potent cholesterol absorption inhibitor with a substituted 2-azaspiro[3.5]nonan-1-one core. lookchem.com This methodology provides a pathway to control the stereochemistry of substituents on the cyclohexyl ring. lookchem.com
The key to this asymmetric synthesis is the intramolecular alkylation of a chiral C-3 unsubstituted 2-azetidinone. lookchem.com The stereochemical outcome is dictated by the approach of the electrophilic center, which occurs trans to the C-4 substituent of the azetidinone enolate. lookchem.com This strategy leverages the inherent stereochemical preferences of 2-azetidinone enolates to establish the desired diastereoselectivity. lookchem.com
The synthesis of the chiral building blocks is crucial. For instance, the alkylation of a chiral C-3 unsubstituted 2-azetidinone with a chiral bis-electrophile can be employed. lookchem.com The reaction proceeds with high diastereoselectivity, leading to the desired spirocyclic framework. The following table summarizes a key transformation in the synthesis of a substituted 2-azaspiro[3.5]nonan-1-one, highlighting the reagents and conditions used.
Table 1: Key Transformation in the Asymmetric Synthesis of a 2-Azaspiro[3.5]nonan-1-one Precursor
| Step | Reactant | Reagents and Conditions | Product |
| 1 | (5R)-7-[2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethyl]-5-(4-chlorophenyl)heptanoic acid methyl ester | 1. DIBAL-H, Toluene, -78 °C 2. Pyridinium dichromate, CH₂Cl₂, rt | (5R)-7-[2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethyl]-5-(4-chlorophenyl)heptanal |
| 2 | Above aldehyde | 1. (4S)-4-(Phenylmethyl)-2-oxazolidinone, n-BuLi, THF, -78 °C 2. Ac₂O, Pyridine | (4S)-3-[(2E,5R)-7-[2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethyl]-5-(4-chlorophenyl)-2-heptenoyl]-4-(phenylmethyl)-2-oxazolidinone |
| 3 | Above acyloxazolidinone | 1. LiBH₄, THF/H₂O, 0 °C | (2E,5R)-7-[2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]ethyl]-5-(4-chlorophenyl)-2-hepten-1-ol |
This sequence demonstrates the construction of a key intermediate with controlled stereochemistry, which can then be further elaborated to the spiro[3.5]nonan-1-one framework. The reduction of the resulting lactam would then yield the corresponding this compound derivative.
Another relevant area of research is the synthesis of 2,7-diazaspiro[3.5]nonane systems. While not a direct synthesis of the target compound, the methodologies employed to construct the core spiro[3.5]nonane ring system are applicable. For instance, the synthesis of N-protected methyl-substituted 2,7-diazaspiro[3.5]nonanes has been achieved using nitrile lithiation and alkylation strategies. acs.org These methods provide access to the fundamental spirocyclic structure, which can then be functionalized.
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While specific applications to this compound are not extensively documented, the principles from related systems are highly relevant. For example, chiral spirocyclic phosphoric acids derived from SPINOL have emerged as powerful catalysts in a variety of asymmetric transformations. Similarly, C2-symmetric chiral spirocyclic phase-transfer catalysts have shown high efficacy in asymmetric alkylations. The application of such catalyst systems to the synthesis of this compound or its precursors represents a promising avenue for future research.
Structural Characterization and Conformational Analysis of Spiro 3.5 Nonan 7 Amine Systems
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. numberanalytics.com By diffracting X-rays through a single crystal of a suitable derivative of Spiro[3.5]nonan-7-amine, the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles can be determined. This technique is also essential for establishing the absolute configuration of the chiral centers in the molecule, which is crucial for understanding its biological activity and stereochemical properties. barbatti.org For this compound, the spiro carbon atom is a chiral center, leading to the existence of enantiomers.
Computational Chemistry Approaches to this compound Structure and Conformation
Computational chemistry serves as a powerful complementary tool to experimental methods, providing insights into the structure, energetics, and electronic properties of this compound. numberanalytics.com
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to model the properties of spirocyclic compounds. tandfonline.com For this compound, DFT calculations can be employed to:
Predict the most stable conformations of the molecule by calculating the relative energies of different spatial arrangements of the cyclobutane (B1203170) and cyclohexane (B81311) rings.
Optimize the molecular geometry to obtain theoretical bond lengths and angles, which can be compared with experimental data from X-ray crystallography.
Calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.
Simulate spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental spectra. dr-dral.com
Predicted Conformational Energy Profile of this compound using DFT
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |
| Chair-Axial Amine | 0.0 (most stable) | C1-C6-C7-N: ~180° |
| Chair-Equatorial Amine | (Predicted to be higher in energy) | C1-C6-C7-N: ~60° |
| Boat Conformations | (Predicted to be significantly higher in energy) | - |
Note: These are illustrative predicted values from computational models.
Conformational Analysis and Energy Landscapes of Spiro[3.5]nonane Derivatives
The conformational landscape of spiro[3.5]nonane derivatives is primarily dictated by the interplay of steric and electronic effects within their rigid framework. The cyclohexane ring in the spiro[3.5]nonane system typically adopts a chair conformation to minimize torsional strain, similar to a simple cyclohexane ring. However, the presence of the spiro-fused cyclobutane ring introduces distinct conformational preferences.
For this compound, the key conformational equilibrium involves the orientation of the amine group on the cyclohexane ring. The two primary chair conformations are those with the amino group in an axial position and those with it in an equatorial position.
Equatorial Conformer: In this conformation, the bulky amino group points away from the bulk of the cyclohexane ring, generally leading to lower steric hindrance. This is often the more stable conformation for monosubstituted cyclohexanes.
Axial Conformer: Here, the amino group is positioned parallel to the principal axis of the cyclohexane ring, leading to potential 1,3-diaxial interactions with hydrogen atoms on the same side of the ring. These interactions can destabilize this conformation.
The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. This energy landscape can be mapped using computational methods, which calculate the potential energy of the molecule as a function of its geometric parameters.
The following table summarizes the general conformational preferences and energetic considerations for monosubstituted cyclohexane rings, which can be extrapolated to the this compound system.
| Conformer | Key Interactions | Expected Relative Stability |
| Equatorial-amine | Minimized steric strain | Generally more stable |
| Axial-amine | Potential 1,3-diaxial interactions | Generally less stable |
Molecular Modeling for Understanding Structural Influences on Chemical Behavior
Molecular modeling plays a pivotal role in understanding the relationship between the three-dimensional structure of this compound and its chemical properties. Computational techniques, such as Density Functional Theory (DFT) and molecular mechanics, allow for the detailed exploration of the molecule's conformational space and the quantification of energetic differences between various conformers. researchgate.net
These models can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, molecular modeling can elucidate the precise geometry of the chair conformations of the cyclohexane ring and the puckering of the cyclobutane ring.
Furthermore, computational studies can provide insights into the electronic properties of the molecule. The orientation of the lone pair of electrons on the nitrogen atom of the amine group, for instance, can be determined. This is crucial for understanding the molecule's reactivity as a base or a nucleophile. The calculated electrostatic potential surface can identify regions of high and low electron density, predicting sites for electrophilic or nucleophilic attack.
The influence of the spirocyclic framework on the amine's basicity can also be investigated through molecular modeling. The rigid nature of the spiro[3.5]nonane skeleton can affect the hybridization of the nitrogen atom and the accessibility of its lone pair, thereby modulating its chemical behavior compared to a non-cyclic amine.
A comparative analysis of the computed properties of the axial and equatorial conformers can reveal differences in their dipole moments and potential for intermolecular interactions, such as hydrogen bonding. This information is valuable for predicting the physical properties and biological activity of this compound and its derivatives.
The following table presents hypothetical data from a computational study on this compound to illustrate the type of information that can be obtained.
| Property | Equatorial Conformer | Axial Conformer |
| Relative Energy (kcal/mol) | 0.00 | 1.5 - 2.5 |
| Dipole Moment (Debye) | 1.2 - 1.5 | 1.0 - 1.3 |
| N-H Bond Length (Å) | ~1.01 | ~1.01 |
| C-N-H Bond Angle (°) | ~110° | ~111° |
These computational insights are essential for rationalizing experimental observations and for guiding the design of new spiro[3.5]nonane derivatives with specific chemical and biological properties.
Reactivity and Chemical Transformations of Spiro 3.5 Nonan 7 Amine
Reactions Involving the Primary Amine Functionality of Spiro[3.5]nonan-7-amine
The primary amine group is a key reactive center in this compound, readily participating in a variety of common amine-related transformations.
The nucleophilic nature of the primary amine in this compound allows it to undergo acylation, alkylation, and arylation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of derivatives with potential therapeutic applications.
Acylation: Acylation of the amine is a common transformation. For instance, the reaction of the related 2-oxa-7-azaspiro[3.5]nonane with acetyl chloride leads to the formation of the corresponding acetamide. mdpi.com While a direct example for this compound is not detailed in the provided results, this reaction is analogous. In some cases, diacetylation can occur, particularly with neat acetic anhydride. mdpi.com
Alkylation and Arylation: The amine can be functionalized through reactions with alkyl or aryl halides. For example, derivatives of 7-azaspiro[3.5]nonane have been synthesized by coupling with aryl chlorides. google.com The nitrogen atom acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond. evitachem.com Such reactions are often employed in the construction of more complex pharmaceutical intermediates. ucl.ac.uk
A summary of representative reactions is provided in the table below.
| Reaction Type | Reagent Example | Product Type | Reference |
| Acylation | Acetyl Chloride | N-acetyl-spiro[3.5]nonan-7-amine | mdpi.com |
| Alkylation | Benzyl Bromide | N-benzyl-spiro[3.5]nonan-7-amine | google.com |
| Arylation | Aryl Chloride | N-aryl-spiro[3.5]nonan-7-amine | google.com |
The primary amine of this compound can serve as a key building block in the synthesis of heterocyclic systems. For instance, spirocyclic oxetane-fused benzimidazoles have been synthesized from related spirocyclic amines. mdpi.comresearchgate.net This typically involves an initial N-arylation followed by an oxidative cyclization to form the fused heterocyclic ring system. mdpi.comresearchgate.net
Transformations and Functionalization of the Spirocyclic Carbon Framework
The spiro[3.5]nonane core, while generally stable, can undergo specific chemical transformations, allowing for functionalization at various positions.
While direct functionalization of the unsubstituted carbon atoms of the this compound skeleton is not widely reported, related spiro[3.5]nonane systems demonstrate the potential for such modifications. For example, the synthesis of cryptolaevilactones, which contain a spiro[3.5]nonane skeleton, involves the introduction of various functional groups onto the carbocyclic framework. jst.go.jpnih.govnih.gov These syntheses often start from a functionalized spiro[3.5]nonane, such as a ketone, which then directs further modifications. jst.go.jp
The reactivity of the spiro[3.5]nonane skeleton itself towards oxidation and reduction is limited under standard conditions. However, the presence of other functional groups on the ring system can facilitate such transformations. For example, a ketone on the spiro[3.5]nonane ring can be reduced to an alcohol using reagents like sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, an alcohol can be oxidized to a ketone.
The table below summarizes these transformations on related spiro[3.5]nonane systems.
| Transformation | Starting Material Functional Group | Reagent Example | Product Functional Group | Reference |
| Reduction | Ketone | Sodium Borohydride | Alcohol | |
| Oxidation | Alcohol | Dess-Martin Periodinane | Ketone | jst.go.jp |
Ring-Opening and Skeletal Rearrangement Chemistry of Spiro[3.5]nonane Derivatives
The strained cyclobutane (B1203170) ring within the spiro[3.5]nonane system can be susceptible to ring-opening reactions under certain conditions. For related spiro compounds containing heteroatoms, such as 2-oxaspiro[3.5]nonane, ring-opening can be initiated by nucleophiles. evitachem.com
Skeletal rearrangements of all-carbon spiro skeletons, such as the rearrangement of spiro[4.5]deca-tetraenes to indene (B144670) derivatives mediated by a Lewis acid, have been reported. rsc.org While a specific example for this compound is not available, these findings suggest that the spiro[3.5]nonane framework could potentially undergo rearrangements under specific catalytic conditions. A pinacol-like rearrangement has also been utilized in the construction of a spiro[3.5]nonane ring system. nih.govresearcher.life
Mechanistic Studies of Ring-Opening Reactions (e.g., Azetidine (B1206935) Ring Systems within Spirostructures)
While specific mechanistic studies on the ring-opening of this compound are not extensively documented in the current body of scientific literature, the reactivity of analogous systems, particularly those containing strained four-membered rings, provides a strong basis for predicting its behavior. The inherent ring strain of the cyclobutane moiety in the spiro[3.5]nonane system is a key driver for its potential to undergo ring-opening reactions.
The four-membered ring in spiro compounds is known to possess significant angle strain, which creates a site of inherent reactivity. For instance, in the related 2-oxathis compound, the oxetane (B1205548) ring is the reactive center due to this strain. Similarly, the cyclobutane ring in this compound is expected to be susceptible to cleavage under appropriate conditions. The presence of the amino group at the 7-position introduces a nucleophilic center and a site for protonation, which can facilitate various ring-opening pathways.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the amino group of this compound can be protonated to form an ammonium (B1175870) salt. This would likely enhance the strain on the cyclobutane ring and make the carbon atoms adjacent to the nitrogen more susceptible to nucleophilic attack. A plausible mechanism would involve the protonation of the amine, followed by the attack of a nucleophile (e.g., a solvent molecule or a halide ion) on one of the cyclobutane carbons, leading to the cleavage of a C-C or C-N bond.
Nucleophile-Induced Ring-Opening:
The direct attack of a strong nucleophile on the cyclobutane ring could also initiate ring-opening. The steric hindrance imposed by the spiro-fused cyclohexane (B81311) ring would likely play a significant role in the regioselectivity of such an attack. Studies on related diazetidine systems have shown that bulky spirocyclohexane substituents can inhibit ring-opening reactions initiated by amines, suggesting that the steric environment around the strained ring is a critical factor. mdpi.com
| Reaction Type | Proposed Reagents | Potential Products | Key Influencing Factors |
| Acid-Catalyzed | HCl, HBr, H₂SO₄ | Halogenated or hydroxylated cyclohexyl-methyl-aminopropane derivatives | Acid strength, nucleophilicity of the counter-ion, solvent |
| Nucleophile-Induced | Strong nucleophiles (e.g., organometallics, thiolates) | Functionalized aminocyclohexyl derivatives | Nucleophile strength, steric hindrance from the spiro-cyclohexane ring |
It is important to note that the regioselectivity of the ring-opening would be a key area for investigation. The attack could theoretically occur at either the C-C bond opposite the spiro-junction or one of the C-C bonds adjacent to it, leading to different linear or rearranged products.
Induced Skeletal Rearrangements within the Spiro[3.5]nonane Framework
The strained nature of the spiro[3.5]nonane skeleton, particularly the four-membered ring, makes it a candidate for various skeletal rearrangements, which can be triggered by the formation of reactive intermediates such as carbocations.
Demyanov-type Rearrangements:
A classic reaction of aminocycloalkanes is the Demyanov rearrangement, which occurs upon diazotization of the primary amine with nitrous acid. In the case of this compound, treatment with a diazotizing agent would generate a highly unstable diazonium salt. The subsequent loss of dinitrogen would lead to the formation of a secondary carbocation on the cyclobutane ring. This carbocation could then undergo a variety of transformations, including:
Ring Expansion: Migration of a bond from the cyclohexane ring to the carbocation center could lead to a spiro[4.4]nonane system.
Ring Contraction: Migration of an adjacent bond within the cyclobutane ring could result in a cyclopropylmethyl cation, which could then rearrange further. wikipedia.org
Wagner-Meerwein Rearrangements: Shifts of hydride or alkyl groups within the spirocyclic framework could also occur, leading to isomeric spiro[3.5]nonanes.
Lewis Acid-Induced Rearrangements:
Lewis acids are known to promote skeletal rearrangements in carbocyclic systems by facilitating the formation of carbocationic intermediates. The treatment of this compound, or a suitable derivative, with a Lewis acid like aluminum chloride could potentially induce a rearrangement of the spirocyclic framework. rsc.org The exact nature of the rearrangement would depend on the stability of the intermediate carbocations and the reaction conditions. For instance, pinacol-like rearrangements have been utilized in the construction of spiro[3.5]nonane skeletons, highlighting the propensity of this framework to undergo such transformations. nih.govjst.go.jp
| Rearrangement Type | Inducing Conditions | Plausible Intermediates | Potential Rearranged Skeletons |
| Demyanov Rearrangement | Diazotization (e.g., NaNO₂, HCl) | Secondary carbocation on the cyclobutane ring | Spiro[4.4]nonanes, cyclopropyl-substituted cyclohexanes |
| Lewis Acid-Induced | Lewis acids (e.g., AlCl₃, TiCl₄) | Carbocationic species within the spiro framework | Isomeric spiro[3.5]nonanes, other fused bicyclic systems |
The study of these potential rearrangements in this compound would not only expand our understanding of the fundamental reactivity of spirocyclic systems but also open up new synthetic routes to novel and complex molecular architectures.
Academic and Research Applications of Spiro 3.5 Nonan 7 Amine
Utilization as a Versatile Building Block in Complex Organic Synthesis
The fixed spatial orientation of the rings in Spiro[3.5]nonan-7-amine makes it an attractive starting point for creating complex molecules with precise three-dimensional arrangements. The amine functional group serves as a reactive handle, allowing for a wide array of chemical modifications.
This compound is utilized in the synthesis of more complex molecular architectures, such as polycyclic and fused ring systems. The amine group can be readily converted into other functionalities, like amides or sulfonamides, which can then participate in intramolecular reactions to form additional rings. For example, a derivative of a spirocyclic amine can undergo cyclization to form a spiro-fused β-lactam, a structural motif of interest in medicinal chemistry. researchgate.net The inherent rigidity of the spiro[3.5]nonane core helps to control the stereochemical outcome of these ring-forming reactions, which is crucial for producing specific isomers of complex molecules.
The primary amine of this compound is a key feature for diversification, enabling the synthesis of a wide range of novel spirocyclic scaffolds. nih.gov Through reactions such as acylation, alkylation, and sulfonylation, a variety of substituents can be introduced, each bestowing different chemical properties on the resulting molecule. For instance, reacting the amine with various isocyanates can produce a library of urea (B33335) derivatives, while reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in creating collections of related compounds for screening purposes. The ketone precursor, Spiro[3.5]nonan-7-one, can also be used to generate diversity through reactions like reductive amination. vulcanchem.comambeed.com
Below is an interactive table detailing common reactions used to functionalize this compound, creating new scaffolds.
Strategic Role in Advanced Medicinal Chemistry Research
The three-dimensional nature of spirocycles is highly advantageous in medicinal chemistry. encyclopedia.pub Unlike flat aromatic rings, spirocyclic scaffolds like this compound provide a rigid framework that can position functional groups in precise orientations to interact with biological targets. vulcanchem.com
This compound is an excellent core structure for building chemical libraries used in drug discovery. nih.gov The goal of these libraries is to explore a wide range of chemical space to find "hit" compounds that interact with a specific biological target. The rigid spirocyclic core ensures that the library compounds have well-defined three-dimensional shapes, which can lead to more selective binding to proteins. By systematically attaching different chemical fragments to the amine group, researchers can generate large, diverse libraries of spirocyclic compounds for high-throughput screening. nih.gov
Rational drug design aims to create molecules that are tailored to fit the binding site of a specific protein. canterbury.ac.nznus.edu.sg The conformationally restricted nature of the spiro[3.5]nonane scaffold is a significant asset in this process. By locking part of the molecule's structure, it reduces the entropic penalty of binding, which can lead to higher potency. Furthermore, incorporating saturated rings can improve a compound's metabolic stability and solubility. For example, spirocyclic elements have been incorporated into inhibitors of the SARS-CoV-2 3C-like protease, where the rigid scaffold helps to optimize potency by accessing new areas of chemical space. nih.gov
The table below shows examples of spirocyclic scaffolds that have been incorporated into molecules targeting specific proteins.
Bioisosterism is a key strategy in medicinal chemistry where one part of a molecule is replaced by another with similar properties to improve its biological profile. Saturated spirocyclic motifs are increasingly being used as bioisosteres for flat aromatic rings like phenyl groups. drughunter.comresearchgate.net While a phenyl ring is flat and allows for rotation, the spiro[3.5]nonane core is a rigid, three-dimensional structure.
Replacing a phenyl ring with a saturated spirocycle can offer several advantages:
Improved Physicochemical Properties: It often leads to increased solubility and reduced lipophilicity, which are desirable drug-like properties. researchgate.netenamine.net
Enhanced Metabolic Stability: Saturated rings are generally less prone to oxidative metabolism compared to aromatic rings. nih.gov
Novel Chemical Space: It provides a way to create new molecular structures that are not constrained by the geometry of a phenyl ring, potentially leading to novel intellectual property. nih.gov
Research has shown that spiro[3.3]heptane, a related spirocycle, can successfully mimic mono-, meta-, and para-substituted phenyl rings in known drugs, often maintaining or improving bioactivity while enhancing physicochemical properties. researchgate.netenamine.net This principle extends to other spirocycles like spiro[3.5]nonane, making them attractive for escaping the "flatland" of traditional aromatic-heavy drug candidates and exploring new three-dimensional chemical space. drughunter.comnih.gov
Application within Fragment-Based Drug Discovery (FBDD) and Fragment Elaboration Programs
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. frontiersin.orgnih.gov This approach starts with identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target. frontiersin.org These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org
Spirocyclic scaffolds, such as that of this compound, are becoming increasingly valuable in the construction of fragment libraries. researchgate.netspirochem.com Historically, these libraries have been dominated by flat, aromatic, sp²-rich compounds. researchgate.netspirochem.com However, there is a growing recognition of the advantages offered by three-dimensional (3D) scaffolds. researchgate.netspirochem.com The rigid, non-planar structure of spirocycles provides an opportunity to explore new chemical space and create molecules with improved physicochemical properties, such as enhanced solubility and better pharmacophore coverage, which can lead to higher quality starting points for lead generation. spirochem.com
The defined 3D geometry of the spiro[3.5]nonane core allows for precise, vectoral elaboration of fragment hits. nih.gov Once a spirocyclic fragment shows binding to a target, the amine group on the 7-position of this compound serves as a critical synthetic handle. This functional group allows for the systematic addition of other chemical moieties to enhance binding affinity and selectivity, a process known as fragment elaboration or growing. researchgate.netnih.gov This strategic growth is crucial for transforming a low-affinity fragment into a potent lead compound. The inherent rigidity of the spiro scaffold helps to minimize the entropic penalty upon binding to a protein target, a favorable characteristic in drug design. researchgate.net
Research has demonstrated the successful synthesis of diverse libraries of spirocyclic fragments, including those with azetidine (B1206935) and other heterocyclic components, designed for FBDD programs. researchgate.netnih.gov These efforts highlight the industry's move away from "flatland" and towards more structurally complex molecules to tackle challenging biological targets. whiterose.ac.uk
Table 1: Comparison of 2D vs. 3D Fragments in FBDD
| Feature | Traditional 2D (Flat) Fragments | 3D Spirocyclic Fragments (e.g., this compound based) |
|---|---|---|
| Structure | Predominantly sp² hybridized, aromatic, planar | sp³-rich, rigid, defined three-dimensional shape spirochem.com |
| Chemical Space | Limited, well-explored | Novel, underexplored chemical space spirochem.com |
| Solubility | Often lower | Generally improved aqueous solubility spirochem.com |
| Binding Energetics | Higher potential entropic penalty upon binding | Reduced entropic penalty due to conformational rigidity researchgate.net |
| Elaboration | Vectors for growth may be in a single plane | Provides multiple, well-defined 3D vectors for growth nih.gov |
| Pharmacophore | Limited pharmacophore diversity | Improved pharmacophore coverage and novelty spirochem.com |
Contributions to Materials Science and Specialty Chemical Development
The unique structural and chemical properties of spiro compounds also make them valuable building blocks in materials science and for the creation of specialty chemicals.
Synthesis of Novel Chemical Entities for Tailored Material Applications
The spiro[3.5]nonane framework is utilized in the synthesis of specialty chemicals and advanced materials. While direct applications of this compound are emerging, related oxaspiro[3.5]nonane amines have been successfully used as monomers in polymerization reactions. For instance, these compounds can be incorporated into polyurethanes, where the spiro group contributes to enhanced thermal stability and improved flame retardancy in the resulting foam materials. chemshuttle.com The strained nature of the spirocyclic system can also facilitate photochemical reactions, opening up potential applications in polymer crosslinking and the development of optoelectronic materials. The incorporation of such rigid, non-planar structures into polymer backbones can significantly alter the material's bulk properties, leading to the development of new plastics and resins with tailored characteristics.
Development of Chiral Auxiliaries and Ligands for Asymmetric Synthetic Processes
Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical industry. Chiral ligands and auxiliaries are essential tools that control the stereochemical outcome of a chemical reaction. The rigid and well-defined three-dimensional structure of spirocycles makes them "privileged scaffolds" for the design of new chiral ligands. sioc-journal.cnsioc-journal.cn
Chiral ligands based on spiro skeletons, including spiro[4.4]nonane and spirobiindane, have demonstrated high efficiency and enantioselectivity in a wide range of transition-metal-catalyzed reactions. sioc-journal.cnsioc-journal.cn These reactions include asymmetric hydrogenations and carbon-carbon bond-forming reactions. sioc-journal.cn The steric properties of the spiro framework are key to creating a specific chiral environment around the metal center, which in turn directs the stereochemical course of the reaction. chemshuttle.com
Derivatives of the spiro[3.5]nonane system can be employed in the development of such ligands. chemshuttle.com For example, the amine group in this compound can be used to coordinate to a metal or can be further functionalized to create more complex bidentate or polydentate ligands. Introducing chirality at the spiro center or on the rings can lead to highly effective catalysts for producing single-enantiomer drugs and other fine chemicals. The development of spiro-based ligands continues to be an active area of research, aiming to create catalysts with even higher activity and selectivity for challenging asymmetric transformations. sioc-journal.cn
Table 2: Examples of Asymmetric Reactions Catalyzed by Spiro-Based Ligands
| Catalyst/Ligand Type | Reaction Type | Substrate Class | Typical Outcome |
|---|---|---|---|
| Iridium-Spiro -PNN Ligand | Asymmetric Hydrogenation | Racemic spirocyclic 1,3-diketones | Kinetic resolution with high selectivity sioc-journal.cn |
| Palladium-Spiro -Box Ligand | Friedel-Crafts Alkylation | Pyrroles and indoles | High enantioselectivity |
| Rhodium-Spiro -Diphosphine | Asymmetric Hydrogenation | Alkenes, ketones | High enantioselectivity for chiral alcohols/alkanes sioc-journal.cn |
| Copper-Spiro -Bisoxazoline | Diels-Alder Reaction | Dienes and dienophiles | Enantioselective formation of cyclic products |
| Palladium-BINAP Complex | Asymmetric Catalysis | General | Enantiomeric excess >90% |
Emerging Research Directions and Future Perspectives on Spiro 3.5 Nonan 7 Amine
Theoretical and Computational Advances in Spiro[3.5]nonan-7-amine Chemistry
Computational chemistry is poised to play a pivotal role in unlocking the full potential of this compound and its derivatives. By leveraging in silico tools, researchers can predict molecular properties, understand reaction mechanisms, and design novel compounds with tailored functionalities, thereby accelerating the discovery and development process.
Predictive modeling, through techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, offers a powerful approach to understanding the reactivity and biological activity of spirocyclic compounds. rsc.orgnih.govmdpi.com For this compound, DFT calculations can elucidate the stereochemical aspects and charge transfer properties that govern its behavior in chemical reactions. researchgate.net Such computational investigations are crucial for predicting the regioselectivity and stereoselectivity of reactions involving the spirocyclic core, guiding synthetic chemists in the efficient construction of complex molecules. researchgate.netresearchgate.net
For instance, understanding the energy barriers for different reaction pathways can help in optimizing reaction conditions to favor the formation of a desired isomer. This is particularly important for spirocyclic systems where the rigid framework can lead to distinct stereochemical outcomes. rsc.org
Table 1: Illustrative Application of Predictive Modeling in Spiro[3.5]nonane Chemistry (Note: This table is illustrative and based on general principles of computational chemistry applied to analogous systems, as direct data for this compound is not yet available.)
| Computational Method | Application to this compound Chemistry | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of transition state energies for functionalization of the amine group. | Prediction of the most favorable reaction pathway and product distribution. |
| Molecular Dynamics (MD) Simulations | Simulation of the conformational landscape of this compound derivatives. | Identification of stable conformers and their populations. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with biological activity of hypothetical derivatives. | Identification of key structural features for desired biological activity. rsc.orgnih.govnih.gov |
The principles of molecular modeling and drug design can be effectively applied to the computational design of novel this compound derivatives with specific, desired properties. exlibrisgroup.comnih.govmdpi.com By utilizing the spiro[3.5]nonane scaffold as a template, researchers can explore a vast chemical space to identify molecules with enhanced biological activity, improved pharmacokinetic profiles, or unique material properties. bldpharm.comtandfonline.comnih.gov
Structure-based drug design, for example, can be employed to design this compound derivatives that fit precisely into the binding site of a biological target. mdpi.com This approach has been successful in the development of other spirocyclic compounds as potent and selective inhibitors of various enzymes and receptors. nih.govresearchgate.net The inherent three-dimensionality of the spiro[3.5]nonane core can be exploited to achieve high binding affinity and selectivity. nih.govresearchgate.net
Innovations in Sustainable and Highly Efficient Synthetic Routes for this compound Production
The development of sustainable and efficient synthetic methods is crucial for the widespread application of this compound and its derivatives. Green chemistry principles are increasingly being integrated into synthetic strategies to minimize environmental impact and improve economic viability. chemijournal.commdpi.comrasayanjournal.co.in
Recent advancements in catalysis and reaction engineering offer promising avenues for the synthesis of spirocyclic amines. acs.orgresearchgate.net For the production of this compound, this could involve the development of catalytic systems that enable the direct and selective introduction of the amine functionality onto the spiro[3.5]nonane core. Furthermore, the use of environmentally benign solvents, and microwave-assisted synthesis can significantly reduce reaction times and energy consumption. mdpi.com
Table 2: Potential Green Chemistry Approaches for the Synthesis of this compound (Note: This table presents potential strategies based on general green chemistry principles and advancements in the synthesis of related compounds.)
| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefit |
| Use of Renewable Feedstocks | Deriving the spiro[3.5]nonane scaffold from bio-based starting materials. | Reduced reliance on fossil fuels and lower carbon footprint. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation. |
| Catalysis | Employing recyclable catalysts for key synthetic steps. | Reduced catalyst waste and lower production costs. |
| Safer Solvents and Auxiliaries | Utilizing water or other green solvents in the synthesis and purification processes. | Reduced environmental pollution and improved worker safety. rsc.org |
Expansion of this compound into Novel and Interdisciplinary Research Areas
The unique structural features of this compound make it an attractive candidate for exploration in a variety of novel and interdisciplinary research areas. Its rigid, three-dimensional framework can serve as a versatile scaffold for the development of compounds with diverse applications beyond traditional medicinal chemistry. bohrium.com
In the field of materials science, for instance, derivatives of this compound could be investigated for their potential use in the development of new polymers, liquid crystals, or organic light-emitting diodes (OLEDs). The defined spatial orientation of substituents on the spirocyclic core could lead to materials with unique optical or electronic properties.
Furthermore, the incorporation of the this compound motif into larger molecular architectures could lead to the discovery of novel catalysts or molecular sensors. The amine group provides a convenient handle for further functionalization, allowing for the attachment of various chemical moieties.
Future Directions in the Exploration of Spiro[3.5]nonane Systems as Advanced Chemical Probes
Spiro[3.5]nonane systems, including derivatives of this compound, hold significant promise as advanced chemical probes for studying biological processes. dtic.mil The rigid spirocyclic scaffold can be used to create probes with well-defined geometries, which is crucial for achieving high specificity in biological imaging and sensing applications. mdpi.com
Moreover, the development of spiro[3.5]nonane-based probes for techniques such as super-resolution microscopy could provide unprecedented insights into the intricate workings of biological systems at the nanoscale. The unique photophysical properties that can be engineered into these molecules make them exciting candidates for the next generation of imaging agents. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Spiro[3.5]nonan-7-amine, and how can their efficiency be optimized?
- Methodological Answer : Synthesis typically involves cyclization or spiroannulation strategies. For example, a structurally related compound, 2-methoxythis compound hydrochloride, was synthesized via reductive amination of a spirocyclic ketone precursor using sodium cyanoborohydride . To optimize yields, reaction parameters (temperature, solvent polarity, and stoichiometry) should be systematically varied. Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. Kinetic studies can identify rate-limiting steps for process improvement .
Q. How can the purity of this compound be validated, and what analytical techniques are recommended?
- Methodological Answer : Use a combination of HPLC (with UV/vis or MS detection) and GC-MS to detect impurities. For nitrosamine-specific analysis, validated methods from regulatory bodies (e.g., USP, EDQM) should be adapted, including sample preparation steps like derivatization or solid-phase extraction . Quantify impurities against reference standards, ensuring limits align with ICH Q3A/B guidelines. Justify method suitability via spike-and-recovery experiments and robustness testing under varying pH/temperature conditions .
Q. What spectroscopic and computational methods are suitable for elucidating the stereoelectronic properties of this compound?
- Methodological Answer : X-ray crystallography provides definitive stereochemical data. For dynamic properties, employ variable-temperature NMR to study ring-flipping or conformational equilibria. Computational studies (DFT at the B3LYP/6-311+G(d,p) level) can predict electronic effects, such as amine basicity or spirocyclic strain energies. Compare calculated vs. experimental H NMR chemical shifts to validate models .
Advanced Research Questions
Q. How can contradictions in reactivity data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies often arise from unaccounted steric or solvent effects. Design a controlled study varying substituents (e.g., electron-withdrawing/donating groups) and solvents (polar aprotic vs. protic). Use multivariate analysis (e.g., PCA) to isolate contributing factors. Cross-validate findings with kinetic isotope effects (KIEs) or Hammett plots to distinguish electronic vs. steric influences .
Q. What strategies mitigate the risk of nitrosamine formation in this compound-based pharmaceuticals?
- Methodological Answer : Conduct forced degradation studies under acidic/oxidizing conditions to identify nitrosamine precursors. If synthesis of the nitrosamine impurity is infeasible (due to instability), justify its absence via computational reactivity assessments (e.g., frontier molecular orbital analysis) and literature precedents on analogous amines . Implement scavengers (e.g., ascorbic acid) during synthesis or storage to inhibit nitrosation pathways .
Q. How can the biological activity of this compound be rationally optimized through structure-activity relationship (SAR) studies?
- Methodological Answer : Perform systematic SAR by synthesizing derivatives with modifications at the amine (e.g., alkylation, acylation) or spirocyclic core (ring size/heteroatom substitution). Use in vitro assays (e.g., enzyme inhibition) to quantify activity. Apply QSAR models (e.g., CoMFA or machine learning) to correlate structural descriptors (logP, polar surface area) with bioactivity. Validate predictions via synthesis and testing of prioritized analogs .
Q. What experimental and computational approaches address discrepancies in reported thermodynamic stability of this compound conformers?
- Methodological Answer : Combine dynamic NMR (DNMR) with Arrhenius analysis to calculate energy barriers for ring interconversion. Compare with ab initio molecular dynamics (AIMD) simulations to assess solvent effects. If experimental and computational data conflict, re-evaluate force field parameters or solvent models (e.g., switching from implicit to explicit solvent in DFT calculations) .
Data Presentation Guidelines
- Synthesis Yields : Tabulate yields (%) under varied conditions (e.g., solvent, catalyst) with purity data (HPLC area%).
- Spectroscopic Data : Include H/C NMR shifts (ppm), IR peaks (cm), and HRMS (m/z) in supplementary tables .
- Computational Results : Report bond lengths, angles, and Gibbs free energies (kcal/mol) for conformers, with basis sets/methods clearly stated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
